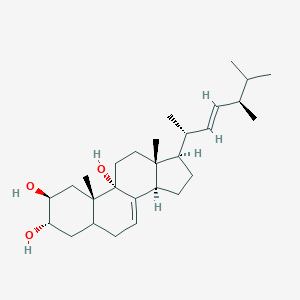![molecular formula C24H31N3O3 B238113 N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-propoxybenzamide](/img/structure/B238113.png)
N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-propoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-propoxybenzamide, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. It was first synthesized in the early 1990s by scientists at Merck & Co. as a potential treatment for schizophrenia and other psychiatric disorders. Since then, it has been extensively studied for its biochemical and physiological effects, as well as its potential use in scientific research.
Wirkmechanismus
The dopamine D4 receptor is a G protein-coupled receptor that is primarily expressed in the brain. Activation of this receptor by dopamine or other ligands leads to a cascade of intracellular signaling events that can affect a wide range of physiological processes. N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-propoxybenzamide works by binding to the D4 receptor and blocking its activation by dopamine or other agonists. This leads to a reduction in the downstream signaling events that are normally triggered by D4 receptor activation.
Biochemical and physiological effects:
Studies have shown that N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-propoxybenzamide can have a wide range of biochemical and physiological effects, depending on the specific system being studied. For example, it has been shown to reduce the release of dopamine in the striatum, which is thought to be a key mechanism underlying its potential antipsychotic effects. It has also been shown to reduce the activity of certain brain regions involved in reward processing, which may be relevant to its potential use in addiction research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-propoxybenzamide in lab experiments is its high selectivity for the D4 receptor. This allows researchers to study the specific effects of D4 receptor blockade without interference from other receptor subtypes. However, one limitation of using N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-propoxybenzamide is that it is relatively expensive compared to other research tools, which may limit its widespread use.
Zukünftige Richtungen
There are many potential future directions for research involving N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-propoxybenzamide. Some possible areas of interest include:
- Further exploration of its potential use as an antipsychotic or other psychiatric medication
- Investigation of its potential use in addiction research
- Study of its effects on other physiological systems, such as the cardiovascular or immune systems
- Development of new drugs based on the structure of N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-propoxybenzamide that may have improved selectivity or other properties
Synthesemethoden
The synthesis of N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-propoxybenzamide involves several steps, starting with the reaction of 4-chloro-3-nitrobenzoic acid with isobutyryl chloride to form 4-isobutyryl-3-nitrobenzoic acid. This is then reacted with piperazine to form the intermediate 4-(4-isobutyryl-1-piperazinyl)benzoic acid. Finally, this intermediate is reacted with 4-propoxybenzoyl chloride to form the target molecule, N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-propoxybenzamide.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-propoxybenzamide has been used extensively in scientific research to study the dopamine D4 receptor and its role in various physiological and pathological processes. It has been shown to be a highly selective antagonist of the D4 receptor, with little or no activity at other dopamine receptor subtypes. This makes it a valuable tool for studying the specific effects of D4 receptor blockade.
Eigenschaften
Produktname |
N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-propoxybenzamide |
|---|---|
Molekularformel |
C24H31N3O3 |
Molekulargewicht |
409.5 g/mol |
IUPAC-Name |
N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-4-propoxybenzamide |
InChI |
InChI=1S/C24H31N3O3/c1-4-17-30-22-11-5-19(6-12-22)23(28)25-20-7-9-21(10-8-20)26-13-15-27(16-14-26)24(29)18(2)3/h5-12,18H,4,13-17H2,1-3H3,(H,25,28) |
InChI-Schlüssel |
FGMPPNNCXMSKQO-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C(C)C |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4Z)-2-ethoxy-4-[pyrrolidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B238036.png)

![N-[4-(4-ethyl-1-piperazinyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B238048.png)




![3b-hydroxy-3a,5,5-trimethyl-3-methylidene-4H-cyclopenta[a]pentalene-2,6-dione](/img/structure/B238068.png)

![N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B238083.png)
![2,4-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238084.png)

